molecular formula C13H19ClN2O2S B2639054 5-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]thiophene-2-carboxamide CAS No. 1421471-90-0

5-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]thiophene-2-carboxamide

Cat. No.: B2639054
CAS No.: 1421471-90-0
M. Wt: 302.82
InChI Key: VJQSGZBNNFXPQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-N-[1-(2-methoxyethyl)piperidin-4-yl]thiophene-2-carboxamide is a synthetic thiophene-carboxamide derivative of significant interest in medicinal chemistry and oncology research. Thiophene-containing compounds are a well-investigated chemical scaffold for the innovation of novel compounds with potential antiproliferative properties . As part of this class, this compound is provided as a high-purity chemical building block for researchers developing and studying new therapeutic agents. Research Applications and Value The primary research value of this compound lies in the exploration of new anticancer agents. Thiophene carboxamide derivatives have been designed as biomimetics of the anticancer medication Combretastatin A-4 (CA-4) . Studies on similar compounds have demonstrated significant anti-proliferative activity against a range of cancer cell lines, including hepatocellular carcinoma (Hep3B, HepG2), cervical adenocarcinoma (HeLa), breast carcinoma (MCF-7), and others . The structural features of this compound, particularly the thiophene ring which holds high aromaticity, are critical for its interaction with biological targets . Potential Mechanism of Action While the specific mechanism for this analog requires experimental validation, research on closely related thiophene-carboxamide derivatives indicates that they may exert their effects by targeting tubulin. These compounds show a comparable interaction pattern to CA-4 and colchicine within the tubulin-colchicine-binding pocket, leading to the disruption of microtubule dynamics and inhibition of cancer cell proliferation . Molecular docking and dynamics studies of similar compounds suggest high stability and compactness within the binding site, which asserts their potential as promising candidates for further development . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can utilize this compound for in vitro assays, target identification studies, and as a key intermediate in the synthesis of more complex molecules for biological evaluation.

Properties

IUPAC Name

5-chloro-N-[1-(2-methoxyethyl)piperidin-4-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O2S/c1-18-9-8-16-6-4-10(5-7-16)15-13(17)11-2-3-12(14)19-11/h2-3,10H,4-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQSGZBNNFXPQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)NC(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]thiophene-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and greener solvents.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]thiophene-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Structural Modifications in Piperidine Substituents

The piperidine ring and its substituents are pivotal for biological activity. Below is a comparative analysis of key analogs:

Compound Name Piperidine Substituent Molecular Weight Key Features
5-Chloro-N-[1-(2-Methoxyethyl)piperidin-4-YL]thiophene-2-carboxamide 2-Methoxyethyl 343.87 g/mol Enhanced hydrophilicity due to methoxy group; potential for CNS penetration
5-Chloro-N-{[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl}thiophene-2-carboxamide Dimethylsulfamoyl 365.89 g/mol Sulfonamide group increases metabolic stability and target affinity
Segartoxaban (INN Proposed) Complex substituent (sulfonamide + methylpiperazine) Not provided Dual inhibition of Factor Xa and thrombin; broader anticoagulant activity
5-Chloro-N-[2-(Piperidin-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide Pyrimidine-linked piperidine Not provided Heteroaromatic extension may enhance kinase selectivity

Pharmacological Implications

  • Rivaroxaban Analogs: The target compound shares structural homology with rivaroxaban, a Factor Xa inhibitor.
  • Thiophene Fentanyl Derivatives: Compounds like N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]thiophene-2-carboxamide (thiophene fentanyl) highlight the versatility of thiophene carboxamides.

Key Research Findings and Data

Physicochemical Properties

  • Solubility : The 2-methoxyethyl group increases water solubility compared to lipophilic analogs like the dimethylsulfamoyl derivative .
  • Metabolic Stability : Sulfonamide-containing analogs (e.g., ) exhibit prolonged half-lives due to resistance to cytochrome P450 oxidation .

Biological Activity

5-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]thiophene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a carboxamide group and a piperidine moiety. Its structural complexity allows for diverse interactions with biological targets, which is crucial for its pharmacological effects.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC15H19ClN2O2S
Molecular Weight320.84 g/mol
CAS Number[Pending Registration]

Anticancer Properties

Recent studies have highlighted the compound's antiproliferative activity against various cancer cell lines. For instance, it has shown significant effects on breast cancer (MCF-7) and lung cancer (A-549) cell lines. The mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival.

  • Cell Viability Assays : In vitro experiments using the MTT assay demonstrated that this compound exhibits a GI50 value ranging from 0.95 µM to 1.50 µM , indicating potent antiproliferative effects comparable to established chemotherapeutics like doxorubicin .
  • Mechanism of Action : The compound appears to induce apoptosis via modulation of apoptotic markers such as Caspases 3, 8, and 9, along with alterations in Bcl-2 family proteins, which are crucial in regulating cell death pathways .

Inhibition of Enzymatic Activity

The compound has also been evaluated for its ability to inhibit specific enzymes linked to cancer progression:

  • EGFR Inhibition : It has shown promising results in inhibiting the epidermal growth factor receptor (EGFR), with IC50 values reported between 89 nM and 137 nM , which are comparable to standard inhibitors like erlotinib .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of related compounds, providing insights into structure-activity relationships (SAR):

  • A study on derivatives of thiophene-based carboxamides revealed that modifications to the piperidine moiety significantly affect antiproliferative activity, emphasizing the importance of specific substituents for enhancing biological efficacy .
  • Another investigation demonstrated that compounds with similar structural frameworks exhibited varying degrees of cytotoxicity against different cancer cell lines, suggesting that subtle changes in chemical structure can lead to significant differences in biological activity.

Q & A

Basic: What are the established synthetic routes and critical optimization parameters for this compound?

Answer:
The synthesis typically involves multi-step organic reactions:

Chlorination of thiophene-2-carboxylic acid to generate the 5-chlorothiophene-2-carboxylic acid intermediate .

Amide coupling between the chlorinated thiophene and the substituted piperidine derivative (e.g., 1-(2-methoxyethyl)piperidin-4-amine) using coupling agents like HATU or DCC in solvents such as DMF or dichloromethane .

Purification via column chromatography or HPLC to isolate the final product .

Key Optimization Parameters:

  • Solvent selection : Polar aprotic solvents (DMF) enhance coupling efficiency .
  • Temperature control : Reactions often proceed at 0–25°C to minimize side reactions .
  • Catalyst use : Triethylamine or DMAP improves reaction rates .

Basic: What spectroscopic and analytical methods are used to confirm the compound’s structure?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify the thiophene, piperidine, and methoxyethyl groups. Key signals include:
    • Thiophene-Cl proton: δ 7.2–7.5 ppm (singlet).
    • Piperidine N-CH2_2: δ 3.1–3.4 ppm (multiplet) .
  • Infrared Spectroscopy (IR) : Peaks at 1650–1680 cm1^{-1} (C=O stretch) and 750 cm1^{-1} (C-Cl stretch) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 367.8 (calculated for C14_{14}H18_{18}ClN2_2O2_2S) .

Advanced: How can researchers resolve contradictions in biological activity data across assays?

Answer: Contradictions may arise from assay-specific conditions (e.g., cell line variability, solvent interference). Strategies include:

Cross-validation : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity .

Structural analogs : Compare with compounds like 5-chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide to identify SAR trends .

Solubility optimization : Adjust DMSO concentrations to avoid false negatives in cellular assays .

Advanced: What computational approaches predict the compound’s target interactions?

Answer:

  • Molecular Docking : Models the compound’s binding to targets like kinases or GPCRs. For example, piperidine derivatives show affinity for dopamine receptors .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over 100-ns trajectories .
  • QSAR Modeling : Relates structural features (e.g., Cl substitution, methoxyethyl chain length) to activity .

Advanced: How to design experiments for structure-activity relationship (SAR) studies on the piperidine moiety?

Answer:

Piperidine modifications : Synthesize analogs with:

  • Altered substituents : Replace methoxyethyl with ethoxyethyl or hydroxyethyl .
  • Ring saturation : Compare piperidine vs. piperazine derivatives .

Biological testing : Screen analogs against targets (e.g., cancer cell lines, microbial strains) to correlate structural changes with activity .

Data analysis : Use clustering algorithms (e.g., PCA) to identify critical substituents for potency .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

Answer:

  • Reaction scalability : Transition from batch to flow chemistry for coupling steps to improve yield .
  • Purification bottlenecks : Replace column chromatography with recrystallization in ethanol/water mixtures .
  • Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) to establish shelf life .

Advanced: How to address low solubility in pharmacological assays?

Answer:

  • Co-solvent systems : Use cyclodextrin complexes or PEG-based formulations to enhance aqueous solubility .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) on the piperidine nitrogen to improve bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.